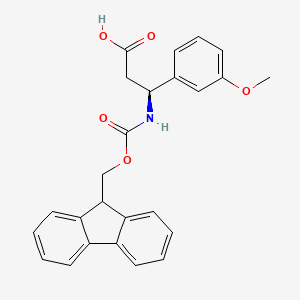

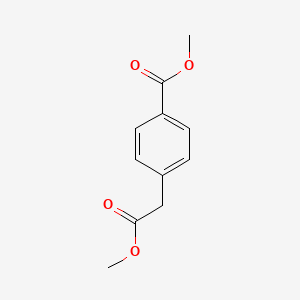

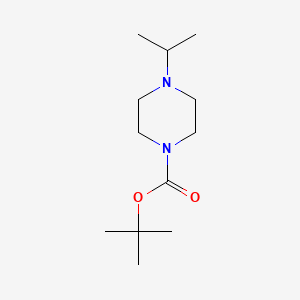

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

The compound , (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, is a chiral molecule that appears to be related to the field of synthetic organic chemistry. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its synthesis and properties.

Synthesis Analysis

The synthesis of chiral compounds often involves the use of chiral auxiliaries or enantioselective catalysts to achieve the desired stereochemistry. For example, the stereoselective synthesis of a PPAR α/γ dual agonist is described using (R)-(+)-2-methyl-2-propanesulfinamide as a chiral auxiliary . Similarly, the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid involves X-ray structural analysis to determine the absolute configuration . These methods could potentially be applied to the synthesis of the compound , ensuring the correct S-configuration at the stereogenic center.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their biological activity and interaction with other molecules. X-ray crystallography and NMR analyses are common techniques used to determine the three-dimensional arrangement of atoms within a molecule . The compound likely has a complex structure with multiple functional groups that could be analyzed using these techniques to confirm its stereochemistry and conformation.

Chemical Reactions Analysis

Chiral compounds can undergo a variety of chemical reactions, often with high selectivity. The papers describe the use of chiral compounds in the synthesis of other molecules, such as peptides , and in the development of imaging agents for positron emission tomography (PET) . The compound may also be used as an intermediate or final product in similar chemical reactions, where its reactivity and selectivity could be influenced by its chiral centers and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The presence of a (9H-fluoren-9-yl)methoxy carbonyl group suggests that the compound may have certain protective qualities that are useful in peptide synthesis . Additionally, the methoxyphenyl group could affect the compound's hydrophobicity and interaction with biological molecules . Understanding these properties is essential for the practical application of the compound in chemical synthesis and pharmaceutical development.

Applications De Recherche Scientifique

Solid Phase Synthesis of Peptide Amides

A modified benzhydrylamine, specifically "3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid" (where Fmoc = fluoren-9-ylmethoxycarbonyl), serves as a useful precursor for the C-terminal amide in Fmoc-based solid-phase peptide synthesis. This approach highlights the utility of the compound in peptide synthesis, offering a reliable method for generating peptide amides through a cleavage reagent recommended from the resin using thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (S. Funakoshi, E. Murayama, Lili Guo, N. Fujii, H. Yajima, 1988).

Preparation of N-Fmoc-Protected β2-Homoamino Acids

The preparation of three new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains demonstrates another facet of its application in peptide synthesis. The key step involves diastereoselective amidomethylation, leading to the development of compounds suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides. This process is fully characterized by various spectroscopic methods, including IR, 1H- and 13C-NMR, and mass spectra (R. Šebesta, D. Seebach, 2003).

Self-Assembled Structures Formed by Fmoc Modified Amino Acids

The self-assembling properties of Fmoc modified aliphatic uncharged single amino acids have been studied, revealing the potential of these compounds to form diverse morphologies under different conditions. This finding is significant for designing novel self-assembled architectures controllable for desired functions, indicating its role in material science and nanotechnology (Nidhi Gour, B. Koshti, Soumick Naskar, Vivekshinh Kshtriya, Hanuman Narode, 2021).

Enzyme-Activated Surfactants for Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. This application demonstrates an innovative approach to creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions, showcasing its utility in nanotechnology and material sciences (B. Cousins, Apurba Das, Raman Sharma, Yanning Li, J. Mcnamara, I. H. Hillier, I. Kinloch, R. Ulijn, 2009).

Safety And Hazards

The compound is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJXDPVBOJLSIA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427495 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid | |

CAS RN |

501015-29-8 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)